![molecular formula C11H17N3 B13183819 6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Imidazol-2-yl)spiro[25]octan-6-amine is a chemical compound with the molecular formula C11H17N3 It features a unique spirocyclic structure, which includes an imidazole ring fused to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine typically involves the formation of the imidazole ring followed by the construction of the spirocyclic structure. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper salts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound also features an imidazole ring and is used in coordination chemistry.
1H-Imidazole-4,5-dicarboxylic acid: Another imidazole derivative with applications in medicinal chemistry.
Uniqueness
6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
6-(1H-imidazol-2-yl)spiro[2.5]octan-6-amine |
InChI |
InChI=1S/C11H17N3/c12-11(9-13-7-8-14-9)5-3-10(1-2-10)4-6-11/h7-8H,1-6,12H2,(H,13,14) |
Clave InChI |
JVWKFNZCUZKTKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCC(CC2)(C3=NC=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



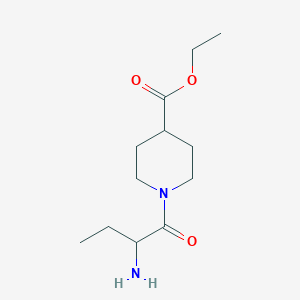
![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

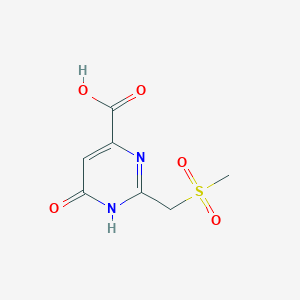
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)

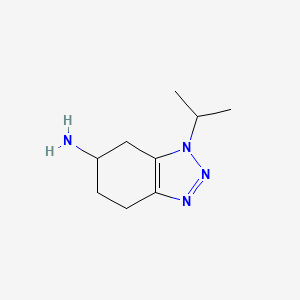
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
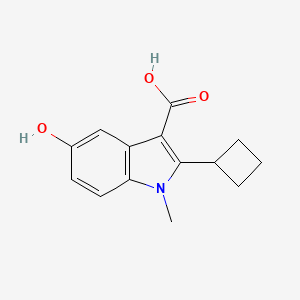

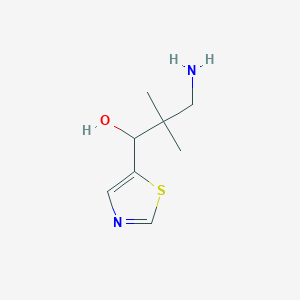
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)
